Comparative Lipophilicity: LogP Prediction and Metabolic Stability Inference
The 3,4-difluoro-5-CF3 pattern on the pyridine ring results in a distinct lipophilicity profile compared to other regioisomeric analogs. The predicted LogP (XLogP3) for 3,4-Difluoro-5-(trifluoromethyl)pyridine is 2.38 . This places it in an intermediate lipophilicity range, which is often desirable for balancing membrane permeability and aqueous solubility. In contrast, a close analog, 2,3-Difluoro-5-(trifluoromethyl)pyridine (a key intermediate for herbicides like Fluazifop-butyl), is expected to have a different electronic distribution and thus a different LogP and metabolic profile [1].
| Evidence Dimension | Predicted Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | 2.38 |
| Comparator Or Baseline | 2,3-Difluoro-5-(trifluoromethyl)pyridine (CAS 89402-42-6) |
| Quantified Difference | LogP value differs due to regioisomeric substitution pattern |
| Conditions | In silico prediction (XLogP3) |
Why This Matters
Lipophilicity (LogP) is a key driver of ADME properties; this specific value allows medicinal chemists to fine-tune a lead compound's balance between permeability and metabolic clearance compared to other TFMP building blocks.
- [1] CA1292746C. (1991). Preparation of difluoropyridine compounds. Canadian Intellectual Property Office. View Source
